

Comprehensive Comparison Guide: Structure-Activity Relationship (SAR) Studies of (+)-Demethylxestospongine B Derivatives

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Compound of Interest

Compound Name: (+)-Demethylxestospongine B

Cat. No.: B12364876

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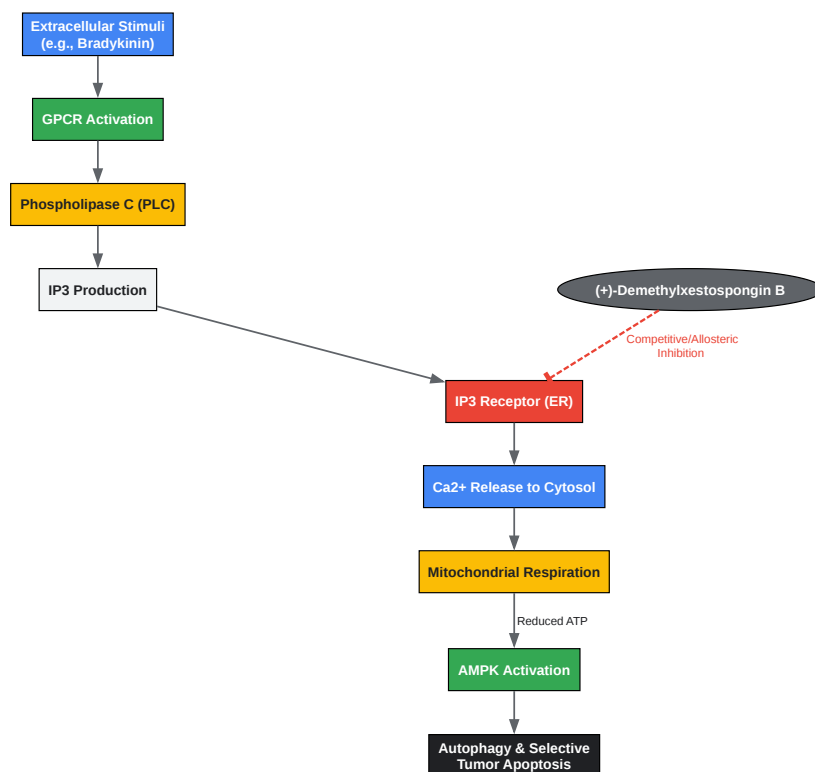
Executive Summary & Biological Causality

(+)-Demethylxestospongine B (dmXeB) is a macrocyclic bis-1-oxaquinolizidine alkaloid originally isolated from marine sponges of the Xestospongia species. In the landscape of intracellular calcium signaling, dmXeB has emerged as a critical, membrane-permeable antagonist of the inositol 1,4,5-trisphosphate receptor (IP3R)[1].

Understanding the causality behind its application is essential for drug development professionals. By blocking IP3-mediated Ca²⁺ release from the endoplasmic reticulum (ER), dmXeB disrupts the constitutive calcium transfer to mitochondria. This targeted reduction in mitochondrial respiration leads to a localized drop in ATP production, subsequent activation of the AMPK metabolic pathway, and the induction of protective or lethal autophagy, ultimately driving selective tumor cell apoptosis[2][3].

Mechanistic Pathway Visualization

The following diagram illustrates the causal chain of events from extracellular stimulation to the phenotypic outcomes modulated by dmXeB.



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IP3R signaling pathway and the pharmacological intervention points of **(+)-Demethylxestospongine B**.

Structure-Activity Relationship (SAR) Insights

The macrocyclic core of Xestospongins dictates their ability to interact with the IP3R. SAR studies reveal that the presence, absence, or stereochemistry of specific methyl and hydroxyl groups drastically shifts both binding affinity and functional outcomes[4].

While Xestospongine C (XeC) is widely regarded as the most potent direct inhibitor of IP3-induced Ca²⁺ release (IC₅₀ ~358 nM), it often exhibits complex binding kinetics. In contrast, **(+)-Demethylxestospongine B** lacks specific methyl groups, which slightly reduces its absolute potency in direct Ca²⁺ efflux assays (IC₅₀ ~5.8 μM) but significantly alters its lipophilicity and intracellular distribution[4]. Recent phenotypic assays demonstrate that dmXeB is uniquely

effective at modulating mitochondrial metabolism and inducing selective apoptosis in breast cancer cell lines, hinting at a highly valuable biased antagonism or specific IP3R subtype selectivity[3].

Quantitative SAR Comparison Table

Compound	Structural Variation	IP3R Inhibition (IC50)*	Key Phenotypic Outcome
Xestospongins C	Standard bis-1-oxaquinolizidine	~358 nM	Broad IP3R blockade, Ca ²⁺ efflux inhibition
Xestospongins A	Stereoisomer of XeC	~2.5 μM	Moderate Ca ²⁺ release block
(+)-Demethylxestospongins B	Lacks specific methyl groups	~5.8 μM	AMPK activation, Autophagy, Tumor Apoptosis
7S-Hydroxyxestospongins A	Hydroxylated at C7	>5 μM	Reduced potency, weak IP3R block

*Note: IC50 values represent direct Ca²⁺ release inhibition derived from early microsomal assays[4]. Cellular phenotypic potency in modern assays may vary.

Product Comparison: dmXeB vs. Alternative IP3R Modulators

When designing assays to probe ER-mitochondrial calcium coupling, researchers must select the appropriate pharmacological tool. Below is an objective comparison of dmXeB against standard alternatives.

Modulator	Permeability	Target Specificity	Primary Advantages	Critical Limitations
(+)-Demethylxestospingin B	High (Cell-permeable)	High (IP3R over RyR)	Induces selective tumor apoptosis; excellent for metabolic studies; scalable synthesis recently achieved.	Lower absolute binding affinity compared to XeC in cell-free assays.
Xestospongins C	High (Cell-permeable)	High (IP3R over RyR)	Gold standard for potent, membrane-permeable IP3R inhibition.	High cost; complex synthesis; limited commercial availability.
2-APB	High (Cell-permeable)	Low	Inexpensive; widely available; easy to use in high-throughput bulk assays.	Severe off-target effects on TRP channels and Store-Operated Calcium Entry (SOCE).
Heparin	Low (Impermeable)	High (Competitive IP3R)	Highly specific competitive antagonist directly at the IP3 binding site.	Requires microinjection or permeabilized cells; unsuitable for intact cell assays.

Experimental Methodologies & Self-Validating Protocols

To rigorously evaluate dmXeB and its derivatives, experimental designs must eliminate false negatives caused by artifactual errors (e.g., poor dye loading or cell death). The following protocols are engineered as self-validating systems.

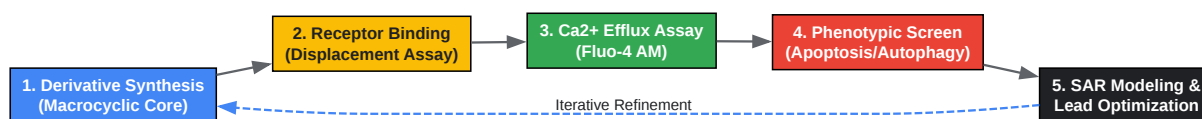
Protocol 1: Intracellular Ca²⁺ Efflux Assay (Self-Validating System)

Objective: Quantify the inhibitory effect of dmXeB derivatives on IP₃-mediated Ca²⁺ release in intact cells. Causality & Design: Relying solely on raw fluorescence can lead to misinterpretation if dye loading fails. This protocol uses Fluo-4 AM, which is lipophilic and enters the cell where intracellular esterases cleave the AM group, trapping the active, hydrophilic fluorophore inside. We incorporate a mandatory self-validating step using Ionomycin and EGTA to establish maximum and minimum fluorescence, allowing for absolute normalization.

- **Cell Preparation:** Seed target cells (e.g., PC12 or MDA-MB-231) at 10⁴ cells/well in a 96-well black, clear-bottom plate. Starve overnight to synchronize basal metabolism.
- **Dye Loading:** Incubate cells with 2 μM Fluo-4 AM and 0.02% Pluronic F-127 (to enhance dye dispersion) in a physiological buffer for 45 minutes at 37°C. Wash three times to remove extracellular dye.
- **Compound Incubation:** Add dmXeB or its derivatives (e.g., 1–10 μM) and incubate for 30 minutes. Mechanistic note: This incubation period is critical as it allows the macrocyclic alkaloid to partition across the plasma membrane and access the ER-resident IP₃R.
- **Agonist Stimulation:** Introduce an IP₃-generating agonist (e.g., 1 μM Bradykinin) and immediately record fluorescence kinetics (Ex 494 nm / Em 506 nm) for 3 minutes.
- **Self-Validation (F_{max}/F_{min}):** Add 5 μM Ionomycin (a calcium ionophore) to saturate the dye with extracellular Ca²⁺ (F_{max}). Subsequently, add 10 mM EGTA to chelate all available Ca²⁺ (F_{min}). Calculate absolute intracellular Ca²⁺ using the formula: $[Ca^{2+}]_i = K_d \times \frac{F - F_{min}}{F_{max} - F_{min}}$.

Protocol 2: Iterative SAR Screening Workflow

For drug development professionals synthesizing new dmXeB derivatives, a structured workflow ensures that target engagement translates to the desired phenotypic outcome.



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Iterative SAR screening workflow for evaluating novel **(+)-Demethylxestospongine B** derivatives.

References

- Title: (+)
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